molecular formula C10H12O B012423 2-Ethyl-6-methylbenzaldehyde CAS No. 106976-44-7

2-Ethyl-6-methylbenzaldehyde

Cat. No. B012423
M. Wt: 148.2 g/mol
InChI Key: QUEDYNFRLQIQHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves reactions that introduce aldehyde groups into aromatic compounds. For example, the synthesis of pentaphenylbenzaldehyde demonstrated a complex approach involving the addition of tetraphenylcyclopenta to ethylene glycol acetal of cinnamaldehyde, followed by oxidation and hydrolysis, which could inspire synthesis methods for 2-Ethyl-6-methylbenzaldehyde (Guo Can, 2000).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the reactivity and properties of a compound. Techniques such as X-ray crystallography, NMR, IR, and UV-Vis spectroscopy are typically employed. For example, the structural analysis of rotational isomers of thiobenzaldehydes provides insights into conformational differences that could be relevant for studying 2-Ethyl-6-methylbenzaldehyde's structure (N. Takeda, N. Tokitoh, R. Okazaki, 1997).

Chemical Reactions and Properties

Benzaldehydes undergo various chemical reactions, such as the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, demonstrating the versatility and reactivity of the aldehyde group. These reactions are facilitated by catalysts like rhodium, highlighting the potential for diverse chemical transformations (Ken Kokubo et al., 1999).

Scientific Research Applications

  • Synthesis for Medical Applications : A study presented a six-step process for synthesizing Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which has potential in treating hyperproliferative disorders, inflammatory conditions, and cancer (Kucerovy et al., 1997).

  • Antimicrobial Activity : Research on Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a derivative, showed promising antimicrobial activity. This compound crystallizes in the triclinic p-1 space group and has been studied for its synthesis and structure-activity relationships (Kariyappa et al., 2016).

  • Pheromone Synthesis : 2-Hydroxy-6-methylbenzaldehyde, a component of alarm and sex pheromones for astigmatid mites, was synthesized with a 44% overall yield, demonstrating a practical application for these pheromones (Noguchi et al., 1997).

  • Reaction Mechanism Studies : An ab initio study explored the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol, providing insights into the production of 2-methylbenzaldehyde acetal (Yusuf & Nasution, 2022).

  • Optical Material Applications : 2-hydroxy-5-methylbenzaldehyde (HMB) was identified as a nonlinear optical material with significant potential as an optical limiting material, having an optical limiting value of 19.64 Jcm-2 (Jayareshmi et al., 2021).

  • Fluorescent pH Sensor : A new probe, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H), was developed as a highly selective and sensitive fluorescent pH sensor (Saha et al., 2011).

  • Bioethanol Conversion : Selective conversion of bioethanol to value-added chemicals like 2- and 4-methylbenzaldehyde is feasible using self-terminated cascade reactions on hydroxyapatite catalysts (Moteki et al., 2016).

  • Chemical Synthesis : Acetohydrazone was used to direct the synthesis of 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde and iodobenzene, yielding products in good to excellent yields (Ma et al., 2016).

  • Discovery in Mangrove Fungi : Mangrove fungus (No. ZZF 32) from the South China Sea was found to contain new benzaldehyde derivatives, enriching our understanding of mangrove fungi's structure and function (Shao et al., 2009).

  • Catalysis Research : Copper-catalyzed oxidation of benzylic alcohols to aromatic aldehydes in water at room temperature was shown to be highly efficient, yielding high product yields up to 94% (Wu et al., 2016).

Safety And Hazards


  • Flammability : 2-Ethyl-6-methylbenzaldehyde is flammable and should be handled with care.

  • Irritation : It may cause skin and eye irritation.

  • Toxicity : Limited information is available, but it is advisable to follow safety precautions when handling this compound.


Future Directions

Research on 2-Ethyl-6-methylbenzaldehyde could explore its potential applications in perfumery, pharmaceuticals, or as a building block for more complex organic molecules. Further studies are needed to understand its biological activity and potential therapeutic uses.


properties

IUPAC Name

2-ethyl-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEDYNFRLQIQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629460
Record name 2-Ethyl-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methylbenzaldehyde

CAS RN

106976-44-7
Record name 2-Ethyl-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared using methodology described in Synthesis 1999, 2138-2144. To a solution of 3.20 g (15.3 mmol) butyl-[1-(2-chloro-6-methyl-phenyl)-meth-(E)-ylidene]-amine in 30 ml tetrahydrofuran at 0° C. was added 0.19 g (1.53 mmol) manganese(II) chloride. 15.3 ml (30.5 mmol) of a 2 M solution of ethylmagnesium chloride in diethyl ether was then added dropwise while the temperature of the reaction mixture was maintained at 5-10° C. After the addition was complete, the reaction mixture was stirred for a further 90 minutes, during which time the temperature rose to 50° C. (exotherm). The reaction mixture was then quenched by dropwise addition of water before being diluted with ethyl acetate. The mixture was then washed sequentially with water and with saturated brine. The phases were separated and the organic phase was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, ethyl acetate/heptane gradient) to afford 1.88 g (83%) of the title compound as a yellow oil. 1H-NMR (CDCl3): 1.26 (3H, t, CH3), 2.60 (3H, s, CH3), 2.98 (2H, q, CH2), 7.09 (1H, d, ArH), 7.12 (1H, d, ArH), 7.35 (1H, dd, ArH), 10.6 (1H, s, CHO).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
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0.19 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Weissensteiner, J Scharf… - The Journal of Organic …, 1987 - ACS Publications
… 2-Ethyl-6-methylbenzaldehyde (13). To a suspension of 22 g (102 mmol) ofpyridinium chlorochromate in 100 mL of methylene chloride was added a solution of 10 g (67 mmol) of 12 in …
Number of citations: 24 pubs.acs.org

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